1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the cyano and fluorophenyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of piperidine with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: The cyano group can be introduced through nucleophilic substitution reactions involving appropriate precursors.
Fluorination: The fluorophenyl group can be introduced through direct fluorination or by using fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules to elicit its biological effects.
Comparison with Similar Compounds
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine-4-carboxylic acid: Lacks the cyano and fluorophenyl groups.
4-Cyano-2-fluorophenyl derivatives: May have different substituents or functional groups.
Other piperidine derivatives: May have variations in the ring structure or additional functional groups.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIBYGMQFDTLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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